6-Methyltetradec-4-enoic acid
Description
6-Methyltetradec-4-enoic acid is a branched-chain unsaturated fatty acid with a 14-carbon backbone, a methyl group at the 6th carbon, and a double bond at the 4th position. Such compounds are of interest in lipid biochemistry, industrial applications, and pharmacology due to their structural uniqueness.
Properties
CAS No. |
1331666-63-7 |
|---|---|
Molecular Formula |
C₁₅H₂₈O₂ |
Molecular Weight |
240.38 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparison would typically analyze structural analogs, such as:
- 6-Methyltetradecanoic acid (saturated counterpart).
- Other methyl-branched unsaturated fatty acids (e.g., 5-methyltetradec-3-enoic acid).
Key parameters for comparison might include:
| Property | 6-Methyltetradec-4-enoic Acid | Tetradec-4-enoic Acid | 6-Methyltetradecanoic Acid |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₈O₂ (hypothetical) | C₁₄H₂₆O₂ | C₁₅H₃₀O₂ |
| Boiling Point (°C) | N/A | N/A | N/A |
| Melting Point (°C) | N/A | N/A | N/A |
| Solubility | N/A | N/A | N/A |
| Biological Activity | N/A | N/A | N/A |
However, none of these data points are provided in the evidence, which instead details unrelated chlorinated or heterocyclic compounds.
Limitations of Provided Evidence
For example:
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 6-methyltetradec-4-enoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves catalytic cross-metathesis or esterification followed by selective hydrogenation. For instance:
Catalyst Selection : Use Grubbs catalysts for olefin metathesis to construct the unsaturated backbone .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
Yield Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) to minimize side reactions.
- Data Table :
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Grubbs 2nd Generation | 70 | Dichloromethane | 65 |
| Hoveyda-Grubbs | 80 | Toluene | 58 |
- Safety Note : Use fume hoods and chemical-resistant gloves (e.g., chloroprene) during synthesis .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
NMR : Use -NMR to confirm double-bond geometry (δ 5.3–5.5 ppm for cis/trans isomers) and -NMR for carbonyl (δ 170–175 ppm) and methyl branching (δ 20–25 ppm) .
IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1700 cm).
Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 257.2).
- Validation : Compare spectral data with literature values and computational simulations (e.g., Gaussian software) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields. Use NIOSH-approved respirators (N95 filters) if aerosolization occurs .
Ventilation : Ensure local exhaust ventilation (LEV) systems are operational during synthesis.
Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels.
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for this compound be resolved?
- Methodological Answer :
Replicate Studies : Conduct dose-response assays (e.g., IC) under standardized conditions (pH 7.4, 37°C).
Statistical Analysis : Apply ANOVA to compare inter-lab variability or use meta-analysis to aggregate data from heterogeneous studies .
Source Validation : Cross-reference purity data (HPLC ≥95%) and storage conditions (e.g., −20°C under argon) across studies .
- Example : A 2024 study found batch-to-batch variability in anti-inflammatory activity due to trace oxidation products; LC-MS/MS identified peroxides as contaminants .
Q. What computational approaches are effective for modeling the conformational stability of this compound?
- Methodological Answer :
Molecular Dynamics (MD) : Simulate lipid bilayer interactions using GROMACS with CHARMM36 force fields.
Density Functional Theory (DFT) : Calculate electrostatic potential maps (B3LYP/6-31G* basis set) to predict reactivity sites .
Validation : Compare computed logP values with experimental chromatographic data (e.g., HPLC retention times).
Q. How should researchers design experiments to investigate the compound’s role in lipid signaling pathways?
- Methodological Answer :
In Vitro Models : Use HEK293 cells transfected with GPCRs (e.g., GPR120) to assess receptor activation via calcium flux assays.
Knockout Controls : Employ CRISPR-Cas9 to silence target genes and confirm specificity.
Data Integration : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to map pathway interactions .
- Statistical Rigor : Power analysis (α=0.05, β=0.2) to determine sample size; pre-register protocols to reduce bias .
Q. What strategies address contradictions in environmental persistence data for this compound?
- Methodological Answer :
Standardized Degradation Tests : Conduct OECD 301B (Ready Biodegradability) under controlled microbial consortia.
Analytical Consistency : Use isotope-labeled analogs (e.g., -methyl) for precise quantification in soil/water matrices.
Meta-Regression : Analyze half-life (t) variations across studies by pH, temperature, and organic matter content .
Data Presentation Guidelines
- Raw Data : Include in appendices with clear labeling (e.g., "Appendix A: NMR Spectra") .
- Graphs : Use error bars for biological replicates and specify statistical tests (e.g., Student’s t-test) in figure captions .
- Reproducibility : Document instrument settings (e.g., NMR shim values) and software versions (e.g., MestReNova v14) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
